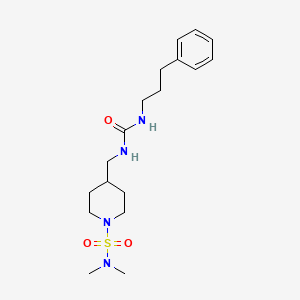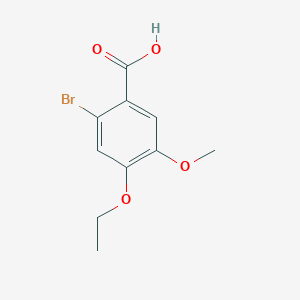![molecular formula C21H26ClN3OS B2373959 Clorhidrato de N-(3-(dimetilamino)propil)-4-metil-N-(6-metilbenzo[d]tiazol-2-il)benzamida CAS No. 1216439-18-7](/img/structure/B2373959.png)
Clorhidrato de N-(3-(dimetilamino)propil)-4-metil-N-(6-metilbenzo[d]tiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS and its molecular weight is 403.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Este compuesto se ha utilizado en el diseño, síntesis y análisis de las propiedades antiinflamatorias de nuevas benzamidas benzotiazolil . Los compuestos con un grupo metoxi en la posición sexta del anillo benzotiazol, unidos a moieties de piperidina y morfolina, mostraron los valores más altos de IC 50 para la inhibición de COX-1 . También demostraron excelentes valores de SI de COX-2 y mostraron una inhibición significativa de la desnaturalización de la albúmina .
Síntesis de Péptidos
El compuesto puede utilizarse como un agente activador de carboxilos para la unión de amidas con aminas primarias . Esto lo hace útil en la síntesis de péptidos.
Entrecruzamiento de Proteínas
El compuesto puede reaccionar con grupos fosfato , lo que lo hace útil para entrecruzar proteínas con ácidos nucleicos.
Preparación de Inmunoconjugados
El compuesto puede utilizarse en la preparación de inmunoconjugados . Los inmunoconjugados son anticuerpos unidos a una carga útil, como un isótopo radiactivo o una toxina. Se utilizan en terapias dirigidas para enfermedades como el cáncer.
Aplicaciones en Administración de Fármacos
Como monómero, este compuesto puede utilizarse para sintetizar hidrogeles autorreparables sensibles al pH para aplicaciones de administración de fármacos .
Desarrollo de Vectores de Administración Genética
El compuesto puede utilizarse como un monómero catiónico para desarrollar vectores de administración genética debido a su capacidad para complejarse con ácidos nucleicos y facilitar su administración intracelular .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the presence of the dimethylamino group provides pH responsiveness to the resulting polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
Análisis Bioquímico
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been evaluated for anti-inflammatory activity, showing promising results in inhibiting COX-1 and COX-2 enzymes . The presence of a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties has been associated with the highest inhibition values .
Cellular Effects
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . It has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJPFYMAHJJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
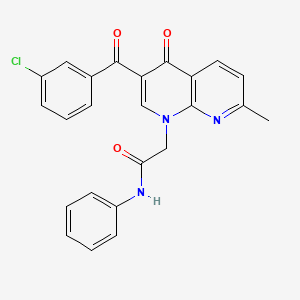

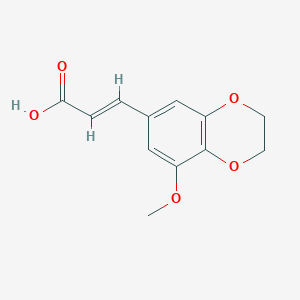
![5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2373885.png)
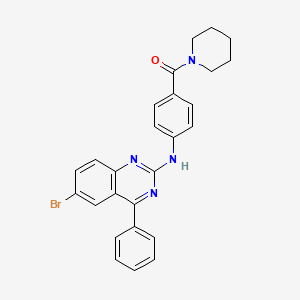
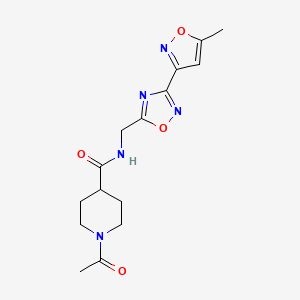
![6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine](/img/structure/B2373892.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2373894.png)
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)
